D-Alanine-2-D1

Vue d'ensemble

Description

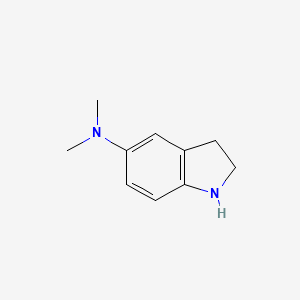

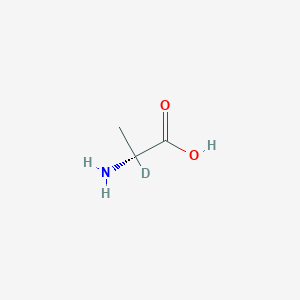

D-Alanine-2-D1: is a deuterated form of D-alanine, an amino acid that exists in two enantiomeric forms: D-alanine and L-alanine. D-alanine is commonly found in bacterial cell walls and some antibiotics. The deuterated form, this compound, is used in various scientific research applications due to its unique properties.

Mécanisme D'action

Target of Action

The primary target of D-Alanine-2-D1 is the D-Alanine:D-Alanine ligase (Ddl) . This enzyme plays a crucial role in bacterial cell wall synthesis by catalyzing the ATP-driven ligation of two D-alanine (D-Ala) molecules, resulting in the formation of a D-alanyl:D-alanine dipeptide . Inhibition of Ddl prevents bacterial growth, making this enzyme an attractive target for antimicrobial drugs .

Mode of Action

This compound interacts with its target, Ddl, by inhibiting its function. The inhibition of Ddl by this compound proceeds via a distinct phosphorylated form of the compound . This interaction results in the prevention of the formation of the D-alanyl:D-alanine dipeptide, a crucial component of the bacterial cell wall .

Biochemical Pathways

This compound affects the peptidoglycan biosynthesis pathway, specifically the formation of the D-alanyl:D-alanine dipeptide . This dipeptide is a key component of the peptidoglycan layer in bacterial cell walls. By inhibiting the formation of this dipeptide, this compound disrupts the integrity of the bacterial cell wall, leading to inhibited bacterial growth .

Pharmacokinetics

It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs . Therefore, it is plausible that the deuterium substitution in this compound could influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By inhibiting the function of Ddl, this compound prevents the formation of the D-alanyl:D-alanine dipeptide, disrupting the integrity of the bacterial cell wall . This leads to a decrease in bacterial cell stiffness and potentially cell death .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the availability and identity of L-amino acids in the environment can affect the final composition and amount of D-amino acids This could potentially influence the efficacy and stability of this compound

Analyse Biochimique

Biochemical Properties

D-Alanine-2-D1 is involved in several biochemical reactions, particularly in microbial physiology. It is a key constituent of the peptidoglycan (PG), an essential part of the bacterial cell wall . It interacts with various enzymes and proteins, such as broad-spectrum racemases (Bsr), which produce non-canonical D-amino acids . The presence of this compound in the peptide moieties of the PG makes the cell wall resistant to most proteases designed to cleave between L-amino acids .

Cellular Effects

In cellular processes, this compound has been observed to have protective effects. For instance, it has been shown to protect tubular epithelial cells (TECs) from hypoxia-related cell injury and induce proliferation after hypoxia . These protective effects are associated with the chirality of this compound . It also influences cell function by inhibiting reactive oxygen species (ROS) production and improving mitochondrial membrane potential .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is known to interact with the N-methyl-D-aspartate (NMDA) receptor, a receptor for this compound, in TECs . This interaction leads to the inhibition of ROS production and the improvement of mitochondrial membrane potential, thereby protecting the cells from hypoxia-related injury .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, the ratio of this compound to L-Alanine was found to increase in feces, plasma, and urine after the induction of ischemia-reperfusion (I/R) in mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is derived from intermediates of central metabolism, mostly the citric acid cycle, in one or two steps . It interacts with various enzymes and cofactors in these pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Biocatalytic Methods: Enzymatic synthesis using alanine dehydrogenase and ω-transaminase can also be employed.

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation and biocatalytic processes. These methods are preferred due to their higher yield and cost-effectiveness compared to chemical synthesis .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: D-Alanine-2-D1 can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can replace the hydrogen atoms in this compound with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as D-alanyl-D-alanine and other substituted alanine compounds .

Applications De Recherche Scientifique

Chemistry: D-Alanine-2-D1 is used as a building block in the synthesis of pharmaceuticals and fine chemicals. It is also employed in the study of stereoselective reactions and chiral resolution techniques .

Biology: In biological research, this compound is used to study the role of D-alanine in bacterial cell wall synthesis and its interaction with antibiotics. It is also used in metabolic studies to trace the incorporation of deuterium-labeled compounds .

Medicine: this compound is used in the development of novel antibiotics targeting bacterial cell wall synthesis. It is also employed in the study of drug metabolism and pharmacokinetics .

Industry: In the industrial sector, this compound is used in the production of artificial sweeteners and other food additives. It is also used in the synthesis of biodegradable plastics and other environmentally friendly materials .

Comparaison Avec Des Composés Similaires

L-Alanine: The enantiomer of D-alanine, commonly found in proteins and physiologically active.

DL-Alanine-2-D1: A racemic mixture of D-alanine and L-alanine, used in various research applications.

D-Phenylalanine: Another D-amino acid with similar applications in pharmaceutical research.

Uniqueness: D-Alanine-2-D1 is unique due to its deuterium labeling, which makes it valuable in metabolic studies and tracing experiments. Its role in bacterial cell wall synthesis and its interaction with antibiotics also distinguish it from other amino acids .

Propriétés

IUPAC Name |

(2R)-2-amino-2-deuteriopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1/i2D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-LIIDHCAMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C)(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(3,4-dimethylphenyl)methyl]-3-[[3-fluoro-4-(methanesulfonamido)phenyl]methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate](/img/structure/B3272339.png)

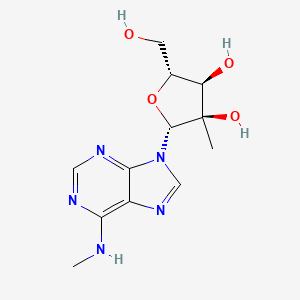

![(2R,3S,4R,5R)-2-(hydroxymethyl)-3-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B3272357.png)

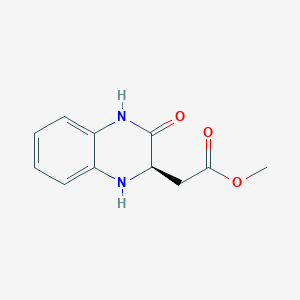

![6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3272392.png)